molecular formula C11H16Cl2O3 B14175305 Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate CAS No. 918503-24-9

Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate

Cat. No.: B14175305
CAS No.: 918503-24-9
M. Wt: 267.15 g/mol
InChI Key: ALHGHAJIIFFZMN-UHFFFAOYSA-N
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Description

Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes two chlorine atoms, a methyl group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate has several applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological molecules. The chlorine atoms can participate in substitution reactions, potentially modifying the activity of enzymes or other proteins.

Comparison with Similar Compounds

Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate can be compared with other similar compounds such as:

    Ethyl 2-chloro-3-oxobutanoate: Similar ester structure but with fewer chlorine atoms.

    Methyl 2,2-dichloro-3-oxopropanoate: Similar ester structure but with a different alkyl group.

    Ethyl 3-oxobutanoate: Lacks chlorine atoms but has a similar ester and ketone functional group.

Properties

CAS No.

918503-24-9

Molecular Formula

C11H16Cl2O3

Molecular Weight

267.15 g/mol

IUPAC Name

ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate

InChI

InChI=1S/C11H16Cl2O3/c1-4-16-10(15)11(12,13)9(14)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3

InChI Key

ALHGHAJIIFFZMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CCC=C(C)C)(Cl)Cl

Origin of Product

United States

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